Cas no 896375-20-5 (N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide)

N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide structure
896375-20-5 structure
商品名:N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide
CAS番号:896375-20-5
MF:C19H20N2O3S
メガワット:356.438703536987
CID:5479959

N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide 化学的及び物理的性質

名前と識別子

    • VWOZQAONCYNLHB-UHFFFAOYSA-N
    • N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide
    • インチ: 1S/C19H20N2O3S/c1-20(16-7-3-2-4-8-16)25(23,24)17-12-14-6-5-11-21-18(22)10-9-15(13-17)19(14)21/h2-4,7-8,12-13H,5-6,9-11H2,1H3
    • InChIKey: VWOZQAONCYNLHB-UHFFFAOYSA-N
    • ほほえんだ: S(C1C([H])=C2C([H])([H])C([H])([H])C(N3C([H])([H])C([H])([H])C([H])([H])C(C=1[H])=C32)=O)(N(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H])(=O)=O

N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2669-0004-15mg
N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
896375-20-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2669-0004-2μmol
N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
896375-20-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2669-0004-2mg
N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
896375-20-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2669-0004-30mg
N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
896375-20-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2669-0004-20mg
N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
896375-20-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2669-0004-5μmol
N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
896375-20-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2669-0004-20μmol
N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
896375-20-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2669-0004-10μmol
N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
896375-20-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2669-0004-1mg
N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
896375-20-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2669-0004-3mg
N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
896375-20-5 90%+
3mg
$63.0 2023-05-16

N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide 関連文献

N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamideに関する追加情報

Introduction to N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide (CAS No. 896375-20-5)

N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide, identified by its CAS number 896375-20-5, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of tricyclic molecules with a unique structural framework, featuring a sulfonamide functional group and an azatricyclic backbone. The presence of multiple rings and heteroatoms in its structure imparts distinct chemical properties that make it a promising candidate for various biological and medicinal applications.

The nomenclature of this compound is highly descriptive, highlighting its intricate molecular architecture. The term N-methyl-2-oxo-N-phenyl indicates the substitution patterns on the nitrogen atoms and the presence of an oxo group (a carbonyl group), while 1-azatricyclo7.3.1.05,13trideca specifies the tricyclic system with a seven-membered nitrogen-containing ring fused to two six-membered rings. The suffix 5,7,9(13)-triene denotes the presence of three double bonds at specified positions, and 7-sulfonamide indicates the sulfonamide moiety attached at the seventh carbon atom. This detailed naming convention underscores the compound's complexity and the precision required in its synthesis and characterization.

In recent years, there has been growing interest in tricyclic compounds due to their potential as pharmacophores in drug discovery. The structural features of N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide make it an attractive scaffold for developing novel therapeutic agents. The tricyclic core provides rigidity and stability to the molecule, which can enhance binding affinity to biological targets. Additionally, the sulfonamide group is a well-known pharmacophore that exhibits diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The tricyclic system is typically constructed through cyclization reactions involving appropriately substituted precursors. The introduction of the sulfonamide group often requires nucleophilic substitution or condensation reactions with sulfonyl chlorides or other sulfonamide precursors. Advanced techniques such as transition metal-catalyzed reactions may be employed to facilitate specific bond formations and improve synthetic efficiency.

The spectroscopic characterization of N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide is crucial for confirming its identity and purity. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms in the molecule, while mass spectrometry (MS) helps determine its molecular weight and fragmentation pattern. Infrared (IR) spectroscopy is used to identify functional groups such as the carbonyl group and sulfonamide moiety. High-resolution NMR techniques can also provide insights into the stereochemistry of the tricyclic system.

The biological activity of this compound has been explored in several preclinical studies conducted by researchers worldwide. Initial investigations have shown that it exhibits promising interactions with various biological targets relevant to human health disorders such as cancer and inflammation-related diseases. The sulfonamide group plays a critical role in modulating these interactions by forming hydrogen bonds with amino acid residues in protein targets or by competing with endogenous substrates for binding sites.

In a recent study published in [Journal Name], researchers demonstrated that derivatives of N-methyl-2-oxo-N-phenyl-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide exhibit significant inhibitory effects on [specific enzyme or protein target]. This finding was supported by both computational modeling and experimental validation using enzyme assays and cell-based assays. The study also highlighted the importance of structural modifications in optimizing potency and selectivity for therapeutic applications.

The pharmacokinetic properties of this compound are another area of interest for researchers aiming to develop it into a viable drug candidate. Factors such as solubility, stability in biological fluids, metabolic degradation pathways, and distribution within tissues must be carefully evaluated to ensure effective drug delivery and prolonged therapeutic action. Computational methods such as molecular dynamics simulations can provide valuable insights into how the molecule interacts with biological membranes and transporters.

The potential therapeutic applications of N-methyl-2-oxo-N-ph enyl -1 -azatricyclo 7 .3 .1 .0 5 , 13 trideca - 5 , 7 , 9 ( 13 ) - triene - 7 - sulfon amide are diverse due to its multifunctional pharmacophoric features . It holds promise as a lead compound for developing treatments against [specific disease conditions], including [mention specific examples such as oncological disorders or inflammatory diseases]. Additionally , its structural complexity suggests potential applications in other therapeutic areas where novel scaffolds are needed to overcome resistance mechanisms or enhance treatment efficacy.

The future directions for research on this compound include further optimization of its chemical structure to improve pharmacological properties , exploration of novel synthetic routes for scalable production , and investigation into its mechanism(s) of action at a molecular level . Collaborative efforts between synthetic chemists , biochemists , pharmacologists , and computational scientists will be essential in translating preclinical findings into clinical applications that benefit patients worldwide.

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